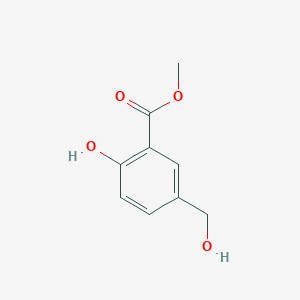

2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile

Übersicht

Beschreibung

2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is a unique chemical compound. It has an empirical formula of C9H6F3NO and a molecular weight of 201.15 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

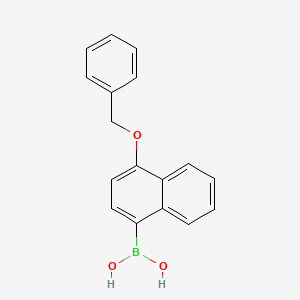

The molecular structure of this compound is represented by the SMILES string FC(F)(F)COc1ccc(cc1)C#N . This string represents the structure of the molecule in a linear format, which can be interpreted by cheminformatics software to generate a 3D structure.Wissenschaftliche Forschungsanwendungen

Proton Donation in Electrochemical Studies

2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile's related compound, chlorinated hydroxybenzonitriles, have been identified as efficient proton donors in electrochemical studies in non-aqueous solutions. These compounds show reduction at more negative potentials than common acids, making them suitable for protonation of species with negative reduction potentials. Theoretical calculations have supported these findings (Sokolová et al., 2012).

Enhancement of Lithium-Ion Battery Performance

4-(Trifluoromethyl)-benzonitrile, a structurally similar compound, has been used as an electrolyte additive for high voltage lithium-ion batteries. Its incorporation significantly improved the cyclic stability of the batteries, demonstrating its potential for enhancing energy storage technologies (Huang et al., 2014).

Wirkmechanismus

Target of Action

It is commonly used as a pesticide intermediate , suggesting that its targets could be enzymes or proteins essential to pests’ survival.

Mode of Action

As a pesticide intermediate, it likely interacts with its targets, leading to the disruption of essential biological processes in pests, resulting in their elimination .

Biochemical Pathways

Given its use as a pesticide intermediate , it can be inferred that it may interfere with biochemical pathways crucial for the survival and reproduction of pests.

Pharmacokinetics

Its solubility in organic solvents such as methanol, ethanol, and chloroform, and slight solubility in water suggest that it may have good bioavailability.

Result of Action

Given its use as a pesticide intermediate , it can be inferred that it results in the death of pests by disrupting their essential biological processes.

Eigenschaften

IUPAC Name |

2-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDQZLRMPQDOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)

![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)

![[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid](/img/structure/B3111564.png)